1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE is an organic compound with the molecular formula C6H8O4 It is a furan derivative characterized by the presence of two hydroxyl groups and a ketone functional group
Preparation Methods
The synthesis of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of flavor and fragrance compounds.
Mechanism of Action
The mechanism by which 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties.
Benzofuran derivatives: These compounds have antimicrobial properties and are used in drug development.
2,5-Dimethoxy-2,5-dihydrofuran: Used in various synthetic applications. The uniqueness of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
19872-46-9 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-2,3-dihydrofuran-5-yl)ethanone |
InChI |
InChI=1S/C6H8O4/c1-3(7)6-5(9)4(8)2-10-6/h4,8-9H,2H2,1H3 |
InChI Key |
VWHITPHVKXULFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.